molecular formula C9H6F4O3 B6602491 methyl 4-(difluoromethoxy)-2,6-difluorobenzoate CAS No. 1040723-82-7

methyl 4-(difluoromethoxy)-2,6-difluorobenzoate

Cat. No.: B6602491
CAS No.: 1040723-82-7
M. Wt: 238.14 g/mol
InChI Key: LIADJSNCZRBSPL-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate is a fluorinated aromatic ester This compound is of interest due to its unique chemical properties, which include the presence of difluoromethoxy and difluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(difluoromethoxy)-2,6-difluorobenzoate typically involves the introduction of difluoromethoxy groups onto a benzoate backbone. One common method involves the reaction of 4-hydroxy-2,6-difluorobenzoic acid with a difluoromethylating agent such as difluoromethyl ether in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(difluoromethoxy)-2,6-difluorobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethoxy)-2,6-difluorobenzoate
  • Methyl 4-(difluoromethoxy)-benzoate
  • Methyl 2,6-difluorobenzoate

Uniqueness

Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate is unique due to the presence of both difluoromethoxy and difluorobenzoate groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs.

Properties

IUPAC Name

methyl 4-(difluoromethoxy)-2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-15-8(14)7-5(10)2-4(3-6(7)11)16-9(12)13/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIADJSNCZRBSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)OC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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